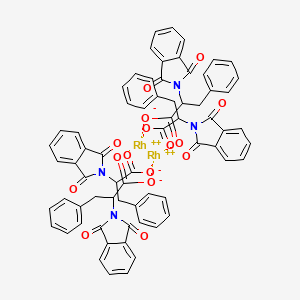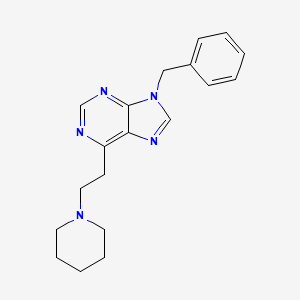![molecular formula C12H18IN3O2 B12934637 tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes an iodine atom, a tert-butyl ester group, and a pyrazolo[1,5-a]pyrazine core. These structural features make it an interesting subject for research in various fields of chemistry and pharmacology.
Métodos De Preparación
The synthesis of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a condensation reaction between appropriate hydrazine and diketone precursors.
Introduction of the iodine atom: This step often involves an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods for such compounds may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Análisis De Reacciones Químicas
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazine ring can be reduced using hydrogenation catalysts.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield .
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other enzyme modulators.
Biological studies: It can be used as a probe to study biological pathways involving pyrazine derivatives.
Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Researchers utilize this compound to explore new therapeutic agents and to understand the underlying mechanisms of various biological processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The iodine atom and pyrazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be compared with other pyrazine derivatives, such as:
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[4,3-a]pyrazine-5(4H)-carboxylate: Similar structure but different ring fusion pattern.
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[3,4-b]pyrazine-5(4H)-carboxylate: Another isomer with distinct chemical properties.
These compounds share some reactivity patterns but differ in their biological activities and applications, highlighting the importance of structural variations in determining their unique properties .
Propiedades
Fórmula molecular |
C12H18IN3O2 |
|---|---|
Peso molecular |
363.19 g/mol |
Nombre IUPAC |
tert-butyl (6R)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 |
Clave InChI |
UHHYMIGUBPLUDV-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


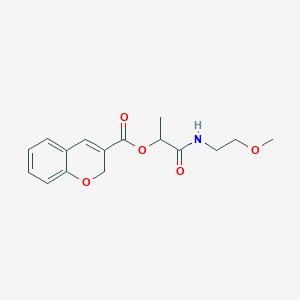


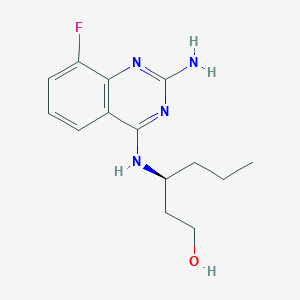
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)
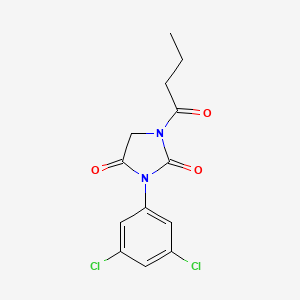
![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
![Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-](/img/structure/B12934596.png)
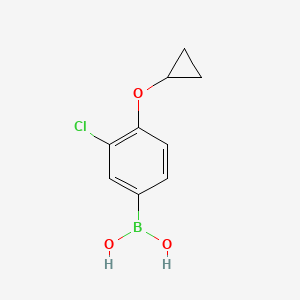
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
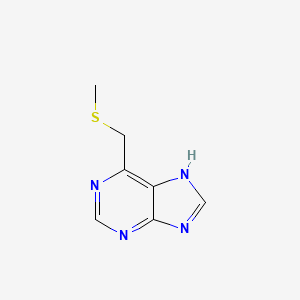
![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
